Cas no 95420-72-7 (2-Methoxy-4-mercaptobenzoic Acid)

2-Methoxy-4-mercaptobenzoic Acid is a sulfur-containing aromatic carboxylic acid derivative characterized by the presence of both a methoxy (–OCH₃) and a mercapto (–SH) functional group on the benzoic acid scaffold. This compound is of interest in synthetic organic chemistry due to its dual reactivity, enabling applications in the preparation of heterocyclic compounds, metal chelators, and pharmaceutical intermediates. The mercapto group offers nucleophilic and metal-binding properties, while the methoxy group influences electronic effects and solubility. Its structural features make it a versatile building block for designing ligands, catalysts, and biologically active molecules. Proper handling is advised due to potential sensitivity to oxidation.
2-Methoxy-4-mercaptobenzoic Acid structure
95420-72-7 structure
Product Name:2-Methoxy-4-mercaptobenzoic Acid
CAS No:95420-72-7
MF:C8H8O3S
MW:184.212321281433
CID:799463
PubChem ID:4185605
Update Time:2025-10-29

2-Methoxy-4-mercaptobenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-mercapto-2-methoxy-
    • 2-Methoxy-4-mercaptobenzoic Acid
    • 2-Methoxy-4-mercapto
    • 4-mercapto-2-methoxyBenzoic acid
    • 4-Mercapto-2-methoxy-benzoesaeure
    • 4-Mercapto-2-methoxy-benzoic Acid
    • 95420-72-7
    • DTXSID10400471
    • SCHEMBL23699494
    • FT-0671245
    • A847301
    • 4-mercapto-2-methoxybenzoicacid
    • 2-methoxy-4-sulfanylbenzoic acid
    • AKOS006278361
    • Inchi: 1S/C8H8O3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3,(H,9,10)
    • InChI Key: AYGIYNJFDVQSFP-UHFFFAOYSA-N
    • SMILES: SC1C=CC(C(=O)O)=C(C=1)OC

Computed Properties

  • Exact Mass: 184.01900
  • Monoisotopic Mass: 184.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 47.5A^2

Experimental Properties

  • Color/Form: No data available
  • Density: No data available
  • Melting Point: 190°C dec.
  • Boiling Point: No data available
  • Flash Point: No data available
  • Stability/Shelf Life: Dimerizes Readily
  • PSA: 85.33000
  • LogP: 1.68210
  • Vapor Pressure: No data available

2-Methoxy-4-mercaptobenzoic Acid Security Information

2-Methoxy-4-mercaptobenzoic Acid Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Methoxy-4-mercaptobenzoic Acid Production Method

Additional information on 2-Methoxy-4-mercaptobenzoic Acid

Introduction to 2-Methoxy-4-Mercaptobenzoic Acid (CAS No. 95420-72-7)

2-Methoxy-4-Mercaptobenzoic Acid, also known by its CAS registry number 95420-72-7, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique chemical structure, has garnered attention due to its potential in drug development, material science, and advanced chemical synthesis. The molecule consists of a benzoic acid backbone with a methoxy group at the 2-position and a mercapto (-SH) group at the 4-position, making it a valuable substrate for further functionalization.

Recent studies have highlighted the importance of 2-Methoxy-4-Mercaptobenzoic Acid in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor for the synthesis of bioactive compounds, particularly in the realm of anti-inflammatory and antioxidant agents. The presence of both methoxy and mercapto groups allows for diverse reactivity, enabling the formation of derivatives with enhanced pharmacological properties. For instance, the mercapto group can undergo nucleophilic substitution or form disulfide bonds, which are crucial for designing drugs targeting specific biological pathways.

The synthesis of 95420-72-7 involves a multi-step process that typically begins with the oxidation of an appropriate thiol-containing intermediate. The methoxy group is introduced via nucleophilic aromatic substitution or through protection-deprotection strategies, ensuring high purity and yield. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process, reducing reaction times and enhancing selectivity.

In terms of applications, 2-Methoxy-4-Mercaptobenzoic Acid has found utility in materials science as well. Its ability to form stable metal complexes has led to its use in catalysis and coordination chemistry. For example, derivatives of this compound have been employed as ligands in homogeneous catalysis, facilitating reactions such as olefin epoxidation and cross-coupling processes. Additionally, the compound's redox properties make it a candidate for applications in electrochemistry and energy storage systems.

Recent advancements in green chemistry have also influenced the utilization of 95420-72-7. Researchers are exploring environmentally friendly methods to synthesize and process this compound, aligning with global sustainability goals. Biocatalytic approaches using enzymes such as tyrosinase have shown promise in selective oxidation reactions, offering a more eco-friendly alternative to traditional chemical methods.

The structural uniqueness of 2-Methoxy-4-Mercaptobenzoic Acid also makes it an attractive candidate for supramolecular chemistry. Its ability to form hydrogen bonds and coordinate with metal ions enables the creation of self-assembled structures with potential applications in nanotechnology and drug delivery systems. Recent studies have demonstrated the formation of supramolecular assemblies that exhibit stimuli-responsive behavior, opening new avenues for smart materials.

In conclusion, 95420-72-7, or 2-Methoxy-4-Mercaptobenzoic Acid, stands out as a multifaceted compound with immense potential across various scientific domains. Its chemical versatility, combined with recent research advancements, positions it as a key player in future innovations within chemistry and pharmacology.

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